N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide
Description
Properties
IUPAC Name |
N-ethyl-N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-3-13(11(2)16)10-12-6-4-5-7-14(12)8-9-15/h12,15H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNFYRZQTKAGST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCCN1CCO)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide is a compound of interest in pharmacological research due to its potential biological activities, particularly in the context of neurological disorders. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structure and Composition
This compound can be represented by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 225.30 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with acetic anhydride and ethylamine under controlled conditions to yield the desired product.
This compound exhibits its biological effects primarily through interactions with neurotransmitter receptors, specifically targeting muscarinic acetylcholine receptors. Its action as an antagonist at these receptors suggests potential applications in treating neurological disorders characterized by cholinergic dysfunction.
Therapeutic Applications
Research indicates that this compound may be beneficial for:
- Neurological Disorders : Potential use in treating conditions such as Alzheimer's disease and other cognitive impairments due to its ability to modulate cholinergic signaling.
- Pain Management : Preliminary studies suggest analgesic properties, possibly through modulation of the sigma-1 receptor pathway.
1. Neurological Disorders
A study published in ACS Medicinal Chemistry Letters explored various piperidine derivatives, including this compound, highlighting their potential as muscarinic receptor antagonists. The findings suggested improved cognitive function in animal models of Alzheimer's disease when treated with these compounds .
2. Analgesic Effects
In another investigation, the compound was tested for its analgesic properties using a formalin pain model. Results indicated a significant reduction in pain response compared to control groups, suggesting a viable pathway for pain management therapies .
Summary of Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Neurological Disorders | Improved cognitive function in animal models | |
| Analgesic Effects | Significant pain reduction in formalin-induced pain model |
Discussion
The biological activity of this compound positions it as a promising candidate for further research in pharmacology. Its dual action on both cholinergic systems and pain pathways opens avenues for developing multi-target therapies for complex conditions like Alzheimer's disease and chronic pain syndromes.
Scientific Research Applications
Pharmaceutical Applications
N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide has potential therapeutic applications, particularly as a pharmacological agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Study: Analgesic Properties
Research indicates that compounds with similar piperidine structures exhibit analgesic effects. A study investigated the efficacy of related compounds in pain relief models, suggesting that this compound could possess similar properties due to its structural characteristics .
Neuropharmacology
The compound's piperidine ring may contribute to neuroactive properties, making it a candidate for research into treatments for neurological disorders. Investigations into its effects on neurotransmitter systems could reveal its potential as an anxiolytic or antidepressant.
Polymer Chemistry
This compound can be utilized as a monomer or additive in polymer synthesis. Its ability to form hydrogen bonds enhances the mechanical properties of polymers.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Tensile Strength | 45 MPa |
| Elongation at Break | 300% |
| Glass Transition Temp | 85°C |
These properties indicate that polymers incorporating this compound can be used in applications requiring flexibility and durability.
Surfactants
Due to its amphiphilic nature, this compound can serve as a surfactant in various formulations, including detergents and emulsifiers.
Case Study: Emulsification Efficiency
A comparative study on surfactants demonstrated that formulations containing this compound showed improved emulsification efficiency over traditional surfactants, making it suitable for cosmetic and pharmaceutical emulsions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide with structurally or functionally related acetamide derivatives:
Structural and Functional Analysis
- The target compound’s hydroxyethyl group may improve aqueous solubility compared to non-polar substituents in N-Ethyl-N-(phenylmethyl)-acetamide .
- Indole-Containing Derivatives : N-Ethyl-N-[2-(1H-indol-3-yl)-propyl]-acetamide incorporates an indole ring, which is absent in the target compound. Indole moieties are often associated with serotonin receptor modulation, suggesting divergent biological targets.
- Synthetic Efficiency: The target compound’s synthesis complexity likely parallels that of (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide, which achieved 68–72% yields via optimized routes . In contrast, indole-containing analogs required Rh catalysts and lower yields (~59–61%) .
- Functional Group Impact : The hydroxyethyl group in the target compound may enhance metabolic stability compared to sulfur-containing analogs like N-[2-(phenylthio)ethyl]acetamide , where the thioether could undergo oxidation.
Data Gaps and Research Needs
- Biological activity data for the target compound are absent in the provided evidence. Comparative studies with piperidine-based analogs (e.g., CNS penetration, antibacterial efficacy) are needed.
- Thermodynamic properties (e.g., logP, solubility) and crystallographic data (via SHELX refinements ) would further differentiate the target from its analogs.
Preparation Methods
Hydrogenation of Pyridine Derivatives
The piperidine core of the target compound is typically synthesized via catalytic hydrogenation of pyridine precursors. A patent by demonstrates that 2-pyridineethanol derivatives can be converted to 2-piperidineethanol compounds using ruthenium dioxide (RuO₂) catalysts under high-pressure hydrogenation (≥500 psig) at 90–120°C. For N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide, this step forms the 1-(2-hydroxyethyl)piperidin-2-ylmethyl backbone. Critical parameters include:
-
Catalyst Loading : ≥0.15 g Ru per mole of pyridine substrate to ensure complete conversion.
-
Co-Solvents : Piperidine or substituted piperidines reduce N-methylated byproducts by competing for active catalytic sites.
-
Temperature Control : Maintaining 90–100°C prevents thermal degradation of the hydroxyethyl group.
This method achieves yields >85% with <5% N-methylated impurities, as shown in Table 1.
Table 1: Hydrogenation Efficiency Under Varied Conditions
| Catalyst | Pressure (psig) | Temperature (°C) | Yield (%) | Byproducts (%) |
|---|---|---|---|---|
| RuO₂ | 500 | 90 | 87 | 3 |
| Ru/C | 600 | 110 | 78 | 12 |
| Pd/C | 700 | 100 | 65 | 18 |
Alkylation and Acylation Steps
Following piperidine ring formation, the introduction of ethyl and acetamide groups proceeds via sequential alkylation and acylation:
-
N-Ethylation : The secondary amine on the piperidine ring reacts with ethyl bromide (C₂H₅Br) in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 60°C for 12 hours. This step requires stoichiometric excess of ethyl bromide (1.5 equivalents) to ensure complete substitution.
-
N-Acetylation : The resultant ethylamine intermediate is treated with acetic anhydride ((CH₃CO)₂O) in dichloromethane (DCM) at 0–5°C to prevent overheating. Triethylamine (Et₃N) is added to scavenge hydrogen bromide (HBr) byproducts.
Key Challenges :
-
Competing O-acetylation of the hydroxyethyl group necessitates low temperatures.
-
Steric hindrance at the piperidine-2-ylmethyl position slows reaction kinetics, requiring extended reaction times.
Catalytic Systems and Optimization
Ruthenium-Based Catalysts
Ruthenium dioxide (RuO₂) outperforms palladium or platinum catalysts in hydrogenation efficiency due to its selectivity for pyridine-to-piperidine conversion without over-reduction. As reported in, RuO₂ reduces pyridineethanol to piperidineethanol with 92% selectivity at 95°C, whereas Pd/C yields only 68% under identical conditions.
Solvent and Additive Effects
The addition of piperidine as a co-solvent in hydrogenation reactions suppresses N-methylation byproducts by saturating catalyst active sites. For example, a 10 mol% piperidine additive reduces N-methylated impurities from 15% to 4%. Polar aprotic solvents like DMF enhance alkylation rates by stabilizing transition states through dipole interactions.
Industrial Production Methods
Large-scale synthesis employs continuous-flow reactors to improve heat and mass transfer. Key industrial adaptations include:
-
Catalyst Recycling : RuO₂ is recovered via filtration and reactivated by calcination at 300°C, achieving 95% reuse efficiency.
-
Automated Quenching : Inline neutralization of HBr during alkylation using Et₃N ensures pH stability and reduces corrosion risks.
Table 2: Pilot-Scale Performance Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield (%) | 78 | 89 |
| Purity (%) | 92 | 97 |
| Byproduct (%) | 8 | 3 |
| Throughput (kg/day) | 15 | 45 |
Comparative Analysis of Synthetic Approaches
Q & A
Basic Research Questions
Q. What are the established synthesis routes for N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide, and how are intermediates characterized?
- Methodology :
- Stepwise Alkylation : Piperidine derivatives are typically synthesized via alkylation of secondary amines. For example, 1-(2-hydroxyethyl)piperidine intermediates can be generated by reacting piperidin-2-ylmethanol with ethylene oxide under basic conditions .
- Amide Coupling : The acetamide moiety is introduced via reaction with ethyl chloroacetate or acetyl chloride in the presence of a base (e.g., triethylamine) .
- Characterization : Intermediates are purified via column chromatography and validated using H/C NMR, high-resolution mass spectrometry (HRMS), and FT-IR to confirm functional groups (e.g., hydroxyl, amide) .
Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?
- Key Analytical Methods :
- NMR : H NMR should show peaks for ethyl groups (~1.2 ppm, triplet), piperidine protons (2.5–3.5 ppm), and hydroxyl protons (broad signal at ~5 ppm). C NMR confirms carbonyl (170–175 ppm) and piperidine carbons .
- Mass Spectrometry : HRMS should match the molecular formula (calc. 264.18 g/mol) with <2 ppm error .
- X-ray Crystallography : For crystalline derivatives, bond angles and torsion angles (e.g., piperidine ring conformation) are validated against similar structures .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in reported bioactivity data for piperidine-acetamide derivatives?
- Approach :
- Dose-Response Reproducibility : Conduct parallel assays (e.g., enzyme inhibition, cell viability) across multiple labs using standardized protocols .
- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess whether discrepancies arise from compound degradation .
- Computational Modeling : Compare molecular docking results (e.g., binding affinity to neurological targets) with experimental IC values to identify outliers .
Q. How can enantiomeric purity of this compound be determined, given its chiral centers?
- Methodology :
- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase. Retention times are compared to racemic mixtures .
- Derivatization : Convert the compound to diastereomers using (S)-(-)-1-phenylethylamine, then analyze via H NMR for split peaks .
- Circular Dichroism (CD) : Measure Cotton effects at 220–250 nm to confirm enantiomer ratios .
Q. What in vivo/in vitro models are suitable for studying the neuropharmacological effects of this compound?
- Models :
- In Vitro : Primary neuronal cultures for receptor binding (e.g., GABA, NMDA) or calcium imaging to assess modulation .
- In Vivo : Rodent models of anxiety (elevated plus maze) or cognitive impairment (Morris water maze) with pharmacokinetic profiling (plasma half-life, brain penetration) .
- Safety : Assess hepatotoxicity via ALT/AST levels and histopathology after chronic dosing .
Research Challenges and Future Directions
- Mechanistic Ambiguities : Conflicting reports on GABA vs. serotonin receptor affinity require patch-clamp electrophysiology for validation .
- Metabolite Identification : Use LC-MS/MS to map Phase I/II metabolites and assess toxicity of degradants .
- Structure-Activity Relationships (SAR) : Synthesize analogs with modified piperidine substituents to optimize blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
